molecular formula C7H10O B8195466 (1R,4S)-bicyclo[2.2.1]heptan-2-one

(1R,4S)-bicyclo[2.2.1]heptan-2-one

Cat. No.: B8195466
M. Wt: 110.15 g/mol
InChI Key: KPMKEVXVVHNIEY-NTSWFWBYSA-N
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Description

(1R,4S)-bicyclo[2.2.1]heptan-2-one, also known as norcamphor, is a bicyclic ketone with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which consists of a seven-membered ring fused to a three-membered ring. The stereochemistry of this compound is defined by the specific spatial arrangement of its atoms, making it a chiral molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S)-bicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the bicyclic structure. The resulting adduct is then subjected to hydrolysis and decarboxylation to yield the desired ketone. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (1R,4S)-bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of acid or base catalysts.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,4S)-bicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound serves as a model system for studying enzyme-catalyzed reactions and stereochemistry.

    Medicine: Research into its derivatives has led to the development of potential therapeutic agents.

    Industry: It is used in the production of fragrances and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,4S)-bicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the rigid bicyclic structure of the compound allows it to fit into enzyme active sites, facilitating catalysis. The ketone group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

    (1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains nitrogen atoms, making it useful in different chemical contexts.

    (1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: Another bicyclic compound with different functional groups, used in various synthetic applications.

    (1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one: A derivative with additional methyl groups, used in fragrance production.

Uniqueness: (1R,4S)-bicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of a ketone group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(1R,4S)-bicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMKEVXVVHNIEY-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.1 g norbornene and 1 atm O2 were passed over 100 mg of this material at 280° C. for 2 hours, yielding in a partial conversion 99 mg norbornanone (relative yield 70%) and 43 mg cyclohexene carboxaldehyde (relative yield 30%) with a turnover frequency of 160 moles total product per mole Rh per hr.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
100 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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